Product packaging for Cobalt borate neodecanoate(Cat. No.:CAS No. 68457-13-6)

Cobalt borate neodecanoate

Cat. No.: B3278961
CAS No.: 68457-13-6
M. Wt: 289.00 g/mol
InChI Key: NZIQHAWDALUPSR-UHFFFAOYSA-M
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Description

Cobalt borate neodecanoate (CAS 68457-13-6) is an organometallic complex that serves as a high-performance adhesion promoter in industrial research, particularly in the development of steel-belted radial tires and high-load rubber-steel wire hoses . Its primary research value lies in enhancing the bond between rubber compounds and brass-plated steel cord during the vulcanization process. The generally accepted mechanism of action is that the complex facilitates the formation of a critical adhesive layer . During vulcanization, the cobalt ions (Co²⁺) released from the compound promote the creation of an active cuprous sulfide (Cu x S) layer on the brass surface . This active sulfide layer then forms a robust chemical bond with the rubber matrix through sulfur bridges, creating a durable composite structure . Compared to other cobalt salts like cobalt naphthenate or stearate, the borate neodecanoate complex offers a higher cobalt content (typically 22-23%) and a superior reaction rate, leading to more efficient and reliable adhesion, especially under severe aging conditions . This makes it a subject of interest for researchers aiming to improve product durability and performance. Beyond its primary application, this compound also functions as an effective oxidation catalyst, or "drier," in the study of alkyd resin coatings, where it accelerates the film-forming process . The compound is typically supplied as blue to purple solid pellets . It is expected to dissociate into its components—cobalt cations, boric acid, and neodecanoic acid—particularly in acidic environments . Researchers should handle this material with appropriate safety precautions. This product is strictly for research use in laboratory settings and is not intended for human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BCoO5-4 B3278961 Cobalt borate neodecanoate CAS No. 68457-13-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cobalt;7,7-dimethyloctanoate;borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2.BO3.Co/c1-10(2,3)8-6-4-5-7-9(11)12;2-1(3)4;/h4-8H2,1-3H3,(H,11,12);;/q;-3;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIQHAWDALUPSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].CC(C)(C)CCCCCC(=O)[O-].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BCoO5-4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Cobalt, borate neodecanoate complexes
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68457-13-6
Record name Cobalt, borate neodecanoate complexes
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Record name Cobalt, borate neodecanoate complexes
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Synthetic Methodologies and Precursor Design

Classical Preparation Routes for Cobalt Carboxylate and Borate (B1201080) Complexes

The traditional synthesis of cobalt borate neodecanoate and related complexes is rooted in fundamental organometallic reactions. These routes are designed to first form a cobalt carboxylate intermediate, which is then further reacted to incorporate the borate component.

The synthesis is typically a multi-stage process that includes an initial salt-forming reaction, followed by acid displacement and a final boro-acylation step.

A common pathway involves the following stages:

Acid-Base Salt Formation (Neutralization): The process begins with a neutralization reaction between a cobalt precursor, such as cobalt hydroxide (B78521), and an organic acid. This initial step forms a basic cobalt carboxylate salt.

Acid Displacement: Subsequently, other organic acids, like neodecanoic acid, are introduced. These acids displace the initial carboxylate group or react with the remaining hydroxide groups in a controlled manner. This step is crucial for introducing the primary neodecanoate ligand. Water is typically removed as a byproduct during these stages, often driven by heating the reaction mixture.

Boro-acylation: In the final key step, a boron-containing compound, such as boric acid or an alkyl borate (e.g., butyl borate), is added to the cobalt carboxylate mixture at an elevated temperature. This reaction, known as boro-acylation, incorporates the borate group into the molecular structure, yielding the final this compound complex.

One patented method describes reacting cobalt hydroxide first with propionic acid, followed by the addition of neodecanoic acid and stearic acid to create a mixed cobalt salt. The final step involves adding butyl borate at a temperature of 190-195°C to form the complex, with butyl propionate (B1217596) being distilled off as a byproduct.

The choice of precursors is fundamental to the successful synthesis of the target complex. Each component has a specific function in building the final molecular structure and defining its properties.

Cobalt Precursors: Cobalt(II) hydroxide (Co(OH)₂) is a commonly used precursor. Its basic nature allows it to react directly with the acidic carboxyl groups of the organic acids in a neutralization reaction. Other soluble cobalt salts can also serve as the source of the central cobalt(II) ion.

Organic Acids: A combination of carboxylic acids is often employed to tailor the properties of the final product.

Neodecanoic Acid: This is the primary ligand. As a branched-chain carboxylic acid, its bulky alkyl group provides excellent solubility in non-polar environments like rubber matrices. The carboxylate group coordinates with the cobalt ion.

Other Carboxylic Acids: Shorter-chain acids (e.g., propionic acid) and longer-chain saturated acids (e.g., stearic acid) may be used in conjunction with neodecanoic acid. This practice of mixing ligands is a method to fine-tune the physical properties of the complex.

Advanced Synthetic Strategies and Process Optimization

Research and process development focus on optimizing the synthesis to improve compound performance, consistency, and sustainability.

Ligand engineering in this context refers to the strategic selection and combination of different carboxylate ligands to achieve specific performance outcomes. By controlling the ratio of different organic acids (such as neodecanoic, stearic, and propionic acids), it is possible to control the average carbon number of the alkyl groups in the final complex molecule.

This molecular-level control is critical for improving the dispersion of the compound within a polymer matrix. A more uniform molecular structure and tailored solubility, achieved by balancing the alkyl chain lengths, enhance the compatibility between the cobalt complex and the surrounding rubber. This leads to better adhesion efficiency between rubber and steel cord, a critical performance metric in applications like tire manufacturing. The borate ligand also plays a crucial role by stabilizing the cobalt(II) center.

While specific, fully "green" synthesis routes for this compound are not extensively detailed in publicly available literature, the established principles of green chemistry can be applied to assess and improve the traditional manufacturing process. psu.eduacs.orgnih.govmsu.edu The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu

Potential areas for applying these principles to the synthesis of this compound include:

Energy Efficiency: The classical synthesis involves heating reactants to high temperatures (150-200°C) for several hours. Optimizing these processes by using more efficient catalysts could lower the energy requirements, thereby reducing the environmental and economic impact. psu.eduacs.org

Waste Prevention: The multi-step synthesis generates byproducts, such as water and, in some routes, esters like butyl propionate. Designing processes with higher atom economy—maximizing the incorporation of all materials into the final product—is a core principle of green chemistry. acs.orgnih.gov

Use of Renewable Feedstocks: The organic acids used in the synthesis are typically derived from petrochemical sources. A greener approach would involve sourcing these acids from renewable, bio-based feedstocks where technically and economically feasible. psu.eduacs.org

Catalysis: Shifting from stoichiometric reactions to catalytic processes can significantly reduce waste, as catalysts are used in small amounts and can be recycled. nih.gov

Control of Molecular Architecture and Complex Stoichiometry

The term "this compound" often refers to a complex rather than a single, invariant compound. Cobalt and boron can associate with neodecanoic acid in various stoichiometries. Therefore, precise control over the molar ratios of the reactants is essential to ensure product consistency and performance.

The final properties of the complex, such as its cobalt content and melting point, are directly dependent on the stoichiometric ratios of the cobalt precursor, the different organic acids, and the borate source used in the synthesis. Patents in this area provide specific examples of reactant quantities that are carefully measured to produce a complex with defined characteristics. For instance, different molar ratios of cobalt hydroxide, propionic acid, neodecanoic acid, and butyl borate are shown to yield products with specific cobalt percentages and melting points. This highlights that rigorous stoichiometric control is the primary method for managing the molecular architecture and ensuring batch-to-batch reproducibility of the final product. The importance of metal-to-ligand stoichiometry is a critical factor in the development of effective metal complexes. nih.gov

Interactive Data Tables

Table 1: Example Synthesis Parameters for Cobalt Borate Carboxylate Complexes

The following table details examples of reactant quantities and resulting product characteristics from patented synthetic methods.

Parameter Example 1 Example 2
Cobalt Hydroxide93 g96 g
Propionic Acid74 g75 g
Neodecanoic Acid84 g90 g
Stearic Acid134 g-
Tristearin-96 g
Boron SourceButyl Borate (75 g)Butyl Borate (78 g)
Final Reaction Temp.190-195°C190-195°C
Resulting Product
Cobalt Content22.5%24%
Melting Point122°C124°C
AppearanceBluish-violet solidStrong bluish-violet solid

Elucidation of Molecular Structure and Reaction Mechanisms

Spectroscopic Methodologies for Coordination Environment Analysis

Spectroscopic techniques are indispensable tools for elucidating the intricate details of the coordination sphere in cobalt borate (B1201080) neodecanoate. By examining the interaction of the compound with electromagnetic radiation, these methods provide valuable insights into ligand identification, metal oxidation states, coordination geometry, and the stability of metal-ligand bonds.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and probing the nature of the chemical bonds. In the context of cobalt borate neodecanoate, FT-IR is instrumental in confirming the coordination of both the neodecanoate and borate ligands to the cobalt center.

The infrared spectrum of a metal carboxylate complex is characterized by two main absorption bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging). For instance, in many cobalt(II) carboxylate complexes, these bands appear in the regions of 1520-1580 cm⁻¹ and 1410-1450 cm⁻¹, respectively.

The presence of the borate ligand is also identifiable through its characteristic vibrational modes. Anhydrous inorganic borates exhibit complex FT-IR spectra, with strong absorption bands typically observed in the 1200-1400 cm⁻¹ region, which are attributed to the B-O stretching vibrations of trigonal BO₃ units. Additional bands at lower frequencies correspond to B-O-B bending and other vibrational modes. The precise positions of these bands can be influenced by the coordination of the borate group to the cobalt ion.

Table 1: Representative FT-IR Vibrational Frequencies for Ligands in Cobalt Complexes

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Carboxylate (Neodecanoate)Asymmetric stretch (νₐₛ)1520 - 1580
Symmetric stretch (νₛ)1410 - 1450
BorateB-O stretch (trigonal BO₃)1200 - 1400
B-O-B bend< 700

Note: The exact positions of the vibrational bands for this compound may vary depending on the specific coordination environment and intermolecular interactions.

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides valuable information about the oxidation state and coordination geometry of the central cobalt ion. The technique measures the absorption of light corresponding to electronic transitions between d-orbitals of the transition metal. The color of many cobalt complexes, which is typically blue or pink, arises from these d-d transitions.

For cobalt(II) complexes, which are high-spin with a d⁷ electronic configuration, the geometry of the coordination sphere significantly influences the observed UV-Vis spectrum. Octahedral Co(II) complexes typically exhibit a principal absorption band in the visible region, around 450-550 nm, with a shoulder at a slightly higher wavelength. In contrast, tetrahedral Co(II) complexes show a more intense and complex set of absorption bands at longer wavelengths, generally in the 500-700 nm range. The higher intensity of the bands in tetrahedral complexes is due to the lack of a center of symmetry, which relaxes the selection rules for d-d transitions. The blue color often associated with cobalt compounds is characteristic of tetrahedral Co(II). jetir.org

Therefore, the UV-Vis spectrum of this compound can be used to infer the predominant coordination geometry of the cobalt centers in the solid state or in solution.

Table 2: Typical UV-Vis Absorption Maxima for Cobalt(II) Complexes in Different Geometries

Coordination GeometryElectronic TransitionTypical λₘₐₓ (nm)
Octahedral (Oₕ)⁴T₁g(F) → ⁴T₁g(P)450 - 550
Tetrahedral (Tₐ)⁴A₂(F) → ⁴T₁(P)500 - 700

Note: The specific absorption maxima for this compound will depend on the ligand field strength of the neodecanoate and borate ligands.

X-ray absorption spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic structure around a particular element. The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum can be analyzed to determine the distances, coordination numbers, and types of atoms in the immediate vicinity of the absorbing atom.

Table 3: Representative Cobalt-Oxygen Bond Lengths from EXAFS Data for Cobalt Complexes

Type of ComplexCoordination EnvironmentTypical Co-O Bond Length (Å)
Cobalt(II) OxideOctahedral2.05 - 2.15
Cobalt(II) CarboxylateMonodentate/Bidentate1.95 - 2.10

Note: The bond lengths in this compound will be influenced by the interplay of both the neodecanoate and borate ligands.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational chemistry provides a powerful framework for a deeper understanding of the molecular properties of this compound at the atomic level. These methods can be used to model the electronic structure, predict reactivity, and simulate the dynamic behavior of the complex.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure and properties of transition metal complexes. nih.govnih.gov DFT calculations can provide valuable insights into the geometry, bonding, and reactivity of this compound.

Through DFT, it is possible to optimize the molecular geometry of the complex, providing theoretical bond lengths and angles that can be compared with experimental data from techniques like EXAFS. Furthermore, analysis of the molecular orbitals can reveal the nature of the bonding between the cobalt center and the neodecanoate and borate ligands, including the degree of covalent and ionic character. DFT can also be used to calculate various properties related to reactivity, such as reaction energies and activation barriers for proposed reaction mechanisms. For cobalt carboxylate systems, DFT has been employed to study the interactions between the carboxylate groups and the metal surface, providing insights into their binding energies and preferred adsorption sites. chemrxiv.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the interactions between ligands and the metal center that are not accessible through static calculations. chemrxiv.org MD simulations model the movement of atoms and molecules based on a force field that describes the potential energy of the system.

For this compound, MD simulations can be used to explore the conformational flexibility of the neodecanoate ligands and their interactions with the cobalt and borate components of the complex. These simulations can also provide information about the stability of the coordination complex in different solvent environments and at various temperatures. By analyzing the trajectories of the atoms over time, it is possible to understand the dynamics of ligand exchange processes and other dynamic phenomena that may be relevant to the compound's reactivity and function.

Computational Modeling of Catalytic Transition States

Computational modeling has become an indispensable tool for understanding the intricate mechanisms of transition-metal-catalyzed reactions. rsc.org In the case of this compound, computational chemistry provides a powerful lens through which to examine the transition states that govern its catalytic activity. tudelft.nl Techniques such as Density Functional Theory (DFT) and coupled cluster electronic structure calculations are employed to map out the potential energy surfaces of reactions catalyzed by this complex. nih.gov This allows for the identification and characterization of fleeting transition state structures, which are critical for determining reaction rates and selectivity. nih.govmdpi.com

Modeling efforts for similar cobalt-based catalysts focus on elucidating the energetics of key elementary steps, such as oxidative addition, migratory insertion, and reductive elimination. researchgate.net For this compound, simulations would aim to understand how the coordination environment, shaped by the borate and neodecanoate ligands, influences the geometry and energy of these transition states. For instance, in reactions like hydroformylation or C-H functionalization, DFT calculations can predict the activation barriers for the formation of different isomers, thereby explaining the regioselectivity observed experimentally. nih.govnih.gov

The models account for various factors, including the electronic structure of the cobalt center, steric hindrance imposed by the bulky neodecanoate ligand, and the potential electronic effects of the borate group. mdpi.com By calculating the free energy profiles, researchers can construct a detailed kinetic model of the entire catalytic cycle. nih.gov These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, guiding the rational design of more efficient and selective catalysts. tudelft.nlmdpi.com

Mechanistic Pathways in Oxidative Catalysis

Electron Transfer Processes and Redox Cycling of the Cobalt Center

The catalytic activity of this compound in oxidation reactions is fundamentally linked to the ability of the cobalt center to cycle between different oxidation states, primarily Co(II) and Co(III). nih.gov This redox cycling facilitates the activation of substrates and the transfer of electrons, which is the cornerstone of its catalytic function. rsc.orgnih.gov Mechanistic studies on cobalt-catalyzed oxidations often reveal a Single Electron Transfer (SET) pathway as a plausible route. nih.gov

In a typical cycle, the Co(II) species is oxidized to a more reactive Co(III) species by an oxidant present in the reaction medium. This high-valent cobalt intermediate can then interact with a substrate, for example, by abstracting a hydrogen atom or engaging in C-H bond activation. nih.gov This step involves the transfer of an electron from the substrate to the Co(III) center, regenerating the Co(II) catalyst and producing a substrate radical, which can then undergo further reactions.

Experimental and theoretical studies on related cobalt systems support this mechanism. nih.gov For instance, research on cobalt-catalyzed C-H functionalization has used DFT methods to show that an intermolecular SET pathway involving a Co(III) catalyst is often more favorable than other mechanisms. nih.gov The redox potential of the Co(II)/Co(III) couple is a critical parameter, and it is finely tuned by the ligand environment. Studies on heptanuclear cobalt clusters, used as models for cobalt-borate water splitting catalysts, have investigated the kinetics of self-exchange electron transfer, highlighting the complex interplay between the cobalt core and associated anions in mediating charge transfer. bohrium.comornl.gov

Table 1: Key Processes in Cobalt Redox Cycling

Stage Cobalt Oxidation State Change Process Description
Activation Co(II) → Co(III) The initial cobalt(II) catalyst is oxidized by an external oxidant.
Substrate Interaction Co(III) → Co(II) The active Co(III) species accepts an electron from the substrate, leading to substrate activation (e.g., radical formation).

| Regeneration | - | The Co(II) catalyst is regenerated, completing the catalytic cycle. |

Influence of Borate and Neodecanoate Ligands on Catalytic Activity and Selectivity

The borate and neodecanoate ligands are not mere spectators in the catalytic process; they play a crucial role in modulating the reactivity and selectivity of the cobalt center. The neodecanoate ligand, with its bulky, branched alkyl chain, provides excellent solubility in non-polar organic media, which is essential for homogeneous catalysis in applications like coatings and polymers. Its carboxylate group coordinates to the cobalt ion, and the nature of this coordination—whether unidentate, bidentate, or bridging—influences the steric environment around the active site. This steric bulk can direct the approach of substrates, thereby controlling regioselectivity in reactions like hydrosilylation or hydroformylation. researchgate.net

The borate component is believed to further stabilize the cobalt center. It can participate in the coordination sphere, potentially forming boro-acylate structures that enhance thermal stability and modify the electronic properties of the metal. This modification of the electronic structure can alter the redox potential of the Co(II)/Co(III) couple, making the catalyst more or less reactive depending on the specific reaction demands. By fine-tuning the electronic and steric environment, the ligands collectively ensure the catalyst's stability and enhance its performance under harsh reaction conditions.

Studies on various cobalt complexes have demonstrated the profound impact of the ligand architecture on catalytic outcomes. rsc.org For example, research has shown that the chelation character of organic ligands can significantly affect the efficiency of cobalt-catalyzed oxidative coupling reactions. rsc.org Anionic chelate ligands, such as carboxylates, combined with other stabilizing groups can generate highly successful catalysts. rsc.org Therefore, the specific combination of the neodecanoate and borate ligands in this complex is a deliberate design choice to optimize solubility, stability, and catalytic activity.

Radical Generation and Propagation Mechanisms in Polymerization Systems

In the realm of polymer chemistry, this compound can function as a catalyst or mediator in radical polymerization processes. wikipedia.org Radical polymerization proceeds through the classic steps of initiation, propagation, and termination. wikipedia.orgnih.govyoutube.com The role of a cobalt complex in this process is often to control the concentration and reactivity of the growing polymer radicals, a technique known as controlled radical polymerization (CRP) or, more specifically, cobalt-mediated radical polymerization (CMRP). wikipedia.orgiupac.org

Initiation: The process begins with the generation of initial radicals from a standard initiator molecule. wikipedia.org The cobalt complex itself does not typically initiate the chains but rather controls their growth.

Propagation and Control: Once a polymer chain radical is formed, it adds monomer units. wikipedia.org In CMRP, the cobalt(II) species can reversibly trap the growing polymer radical (R•) to form a dormant species with a weak cobalt(III)-carbon bond (P-Co(III)). wikipedia.org

Pn• + Co(II) ⇌ Pn-Co(III)

This reversible termination dramatically lowers the concentration of active radicals at any given moment, which significantly reduces the rate of irreversible termination reactions (e.g., radical-radical coupling). wikipedia.org The dormant species can fragment, either thermally or photochemically, to release the polymer radical and the Co(II) complex, allowing the chain to grow by adding more monomer units before being trapped again. This process, known as the persistent radical effect, allows for the synthesis of polymers with well-defined molecular weights and narrow distributions. wikipedia.org

Chain Transfer: Cobalt complexes can also control polymerization through catalytic chain transfer (CCT). In this mechanism, a hydrogen atom is transferred from the growing polymer radical to the Co(II) center, producing a polymer with a terminal double bond and a cobalt-hydride species (Co(III)-H). wikipedia.org This cobalt-hydride then re-initiates a new, shorter polymer chain. wikipedia.org This method is highly effective for synthesizing low molecular weight polymers or macromonomers.

Table 2: Comparison of Cobalt's Roles in Radical Polymerization

Mechanism Key Cobalt Action Outcome
Reversible Termination (CMRP) Reversibly forms a dormant Co(III)-Carbon bond with the growing polymer radical. Controlled ("living") polymerization, narrow molecular weight distribution.

| Catalytic Chain Transfer (CCT) | Abstracts a hydrogen atom from the polymer radical, forming a Co(III)-H species that re-initiates a new chain. | Production of short polymer chains (oligomers) and macromonomers. |

Applications in Advanced Materials and Chemical Processes

Catalytic Applications in Polymer Science and Organic Synthesis

The compound's primary role is that of a catalyst, accelerating reaction rates and enabling the formation of complex polymers and organic molecules. Its efficacy is most pronounced in reactions involving oxidation and polymerization.

Cobalt borate (B1201080) neodecanoate is widely utilized as a primary drier, or siccative, in the curing of alkyd resins, which are fundamental components of many paints, inks, and coatings. mdpi.com The curing of these resins is an oxidative cross-linking process known as autoxidation. mdpi.com This chemical drying process is essential for transforming the liquid coating into a hard, durable film. mdpi.com The reaction is a free-radical mechanism initiated by the metal catalyst. mdpi.comresearchgate.net The cobalt catalyst facilitates the decomposition of hydroperoxides present in the resin, generating free radicals that initiate the polymerization and cross-linking of the unsaturated fatty acid chains within the alkyd polymer. mdpi.comecowise-choice.com

The complex kinetics of the curing process can be systematically investigated using advanced analytical techniques. Differential Scanning Calorimetry (DSC) and rheometry are powerful tools for monitoring the curing dynamics of alkyd resins in the presence of catalysts like cobalt borate neodecanoate. These methods allow researchers and formulators to study the effects of varying resin components, catalyst concentrations, and other additives on the curing profile. By precisely measuring changes in heat flow (DSC) and viscoelastic properties (rheometry) over time, a detailed understanding of the reaction kinetics, including the rate of cross-linking and the final properties of the cured film, can be achieved.

The catalytic mechanism of this compound in alkyd resins centrally involves the cobalt ion facilitating the transfer of atmospheric oxygen to the resin, which accelerates the formation of hydroperoxides and subsequent radical generation. ecowise-choice.com The efficiency of cobalt complexes in this role is notably high, leading to rapid film formation. Research comparing cobalt-based driers to alternatives, such as those based on manganese, highlights the superior performance of cobalt in key kinetic parameters.

Table 1: Comparative Catalytic Efficiency in Alkyd Resin Curing

ParameterCobalt (Co) ComplexesManganese (Mn) Complexes
Lag Time 10–30 minutes2–4 hours
Final Conversion >95%70–85%

This data, sourced from research findings, illustrates the higher activity of cobalt catalysts in accelerating the curing process of alkyd resins compared to manganese-based alternatives.

The catalytic properties of cobalt compounds extend beyond polymer curing into the domain of electrocatalysis. While research specifically detailing the use of this compound in this field is not widely published, the broader class of cobalt catalysts is actively investigated for its potential in critical electrochemical processes. mdpi-res.com These include applications such as water oxidation (the oxygen evolution reaction), a key step in producing hydrogen from water. mdpi-res.com The ability of cobalt ions to cycle through multiple oxidation states makes them promising candidates for catalyzing complex multi-electron transfer reactions.

This compound functions as an effective catalyst for initiating and propagating polymerization reactions, particularly in free-radical systems. Its application is noted in the synthesis of synthetic rubbers. For instance, it is used in rubber compositions containing diene rubbers like styrene-butadiene rubber. google.com In the tire industry, cobalt complexes also serve as adhesion promoters, enhancing the bond between the rubber and steel reinforcement cords by influencing the formation of an interfacial sulfide (B99878) layer.

Cobalt catalysts are renowned for their activity in a wide array of organic transformations, including large-scale industrial processes like the Fischer-Tropsch synthesis, which involves the hydrogenation of carbon monoxide to produce liquid hydrocarbons. mdpi-res.com Although specific literature detailing the application of this compound as a hydrogenation catalyst is limited, the general catalytic prowess of cobalt compounds suggests potential applicability. Its established roles in oxidation and polymerization demonstrate its versatility in promoting the synthesis of complex organic molecules.

Autoxidation Catalysis in Alkyd Resin Cross-linking and Curing Kinetics

Functionalization in Composite Materials and Coatings

This compound serves as a critical additive in the formulation of high-performance composites and coatings, where it imparts specific functional properties that enhance durability, adhesion, and aesthetic qualities.

This compound is a key adhesion promoter in the manufacturing of steel-reinforced rubber products, most notably in radial tires. windows.netcomarchemicals.com Its primary function is to create a durable and lasting bond between the rubber compound and the brass-coated steel cord reinforcement. umicore.com This bond is crucial for the performance and safety of tires, as well as other composites like conveyor belts and hoses. windows.netumicore.com

The mechanism of adhesion is complex. During the vulcanization (curing) process, the cobalt ions from the compound migrate to the rubber-steel interface. futaiguye.cn It is generally understood that the divalent cobalt ion promotes the formation of an optimal, adhesive layer of cuprous sulfide (CuxS) at the interface. futaiguye.cn This CuxS layer forms a strong chemical bridge between the sulfur-crosslinked rubber and the steel cord, ensuring robust adhesion. windows.netfutaiguye.cn

The inclusion of boron in the complex, as in this compound, offers distinct advantages over simpler cobalt salts like cobalt neodecanoate or stearate. windows.net The boro-modified compounds provide excellent adhesion retention under severe aging conditions, including exposure to heat, humidity, steam, and corrosive environments. comarchemicals.comumicore.com Furthermore, the borate structure can help improve the corrosion resistance of the steel cord. windows.net The neodecanoate ligand, a synthetic branched-chain carboxylic acid, ensures good solubility and distribution of the cobalt complex within the non-polar rubber matrix.

Different cobalt-based compounds are used in the industry, varying in their cobalt content and specific ligands.

Table 1: Comparison of Common Cobalt-Based Adhesion Promoters

Compound NameTypical Cobalt Content (%)Primary Application
This compound22.0 - 23.0%Rubber-to-steel adhesion with enhanced aging resistance. windows.netfutaiguye.cn
Cobalt Neodecanoate20.0 - 21.0%General rubber-to-steel adhesion promotion. umicore.comfutaiguye.cn
Cobalt Stearate9.0 - 10.0%Rubber-to-metal bonding applications. windows.netfutaiguye.cn
Cobalt Naphthenate10.0 - 11.0%Adhesion promotion in various rubber-metal composites. windows.netfutaiguye.cn

Due to its characteristic blue to blue-purple color, this compound can be utilized as a pigment or dye in certain applications. The coloration stems from the electronic transitions within the d-orbitals of the Co(II) ion, a property that makes many cobalt compounds effective coloring agents. researchgate.net

In the broader field of coloration science, cobalt is a quintessential chromophore for producing blue hues, particularly in ceramic glazes and pigments. researchgate.net Compounds like cobalt aluminate (CoAl₂O₄) and cobalt silicate (B1173343) (Co₂SiO₄) are classic blue pigments. researchgate.netmdpi.com The final color of a cobalt-containing material is highly dependent on the coordination environment of the cobalt ion (i.e., the number and arrangement of surrounding atoms or ligands). mdpi.com For this compound, the specific arrangement of the borate and neodecanoate ligands around the cobalt center dictates its distinct color.

Research has explored the use of cobalt compounds within borate-based wood preservative systems to control a phenomenon known as "resin show-through" or "resin bleed." google.com This issue occurs when resinous components from the wood, particularly in species like pine, migrate through primer and paint topcoats, causing discoloration and blemishes.

In one study, a cobalt salt (cobalt octoate) was added to an aqueous borate treatment fluid. google.com The mechanism is believed to be analogous to its function as a "drier" in alkyd paints, where the cobalt acts as an autoxidative catalyst. google.com It is hypothesized that the cobalt catalyzes the oxidation and polymerization of the unsaturated organic compounds within the wood resin. This cross-linking process immobilizes the resin, reducing its ability to migrate to the surface. google.com

Experimental results indicated a beneficial effect, with the cobalt-borate treated wood showing a significant reduction in resin show-through compared to wood treated with the borate solution alone. google.com

Table 2: Effect of Cobalt Additive in Borate Wood Treatment on Resin Show-Through

Treatment GroupNumber of SamplesObservation
Aqueous Borate Process8Standard level of resin show-through observed.
Aqueous Borate with Emulsified Cobalt Octoate8Beneficial effect in reducing resin show-through was indicated. google.com

Lubricant Additive Research and Tribological Studies

While specific research focusing exclusively on this compound as a lubricant additive is not widely published, extensive studies have been conducted on borate-based compounds for their tribological properties. These compounds are investigated for their ability to reduce friction and wear between moving surfaces. researchgate.netmdpi.com

The antiwear and friction-reducing mechanisms of borate additives typically involve their decomposition under the high pressure and temperature conditions at the contact points between surfaces. This decomposition leads to the formation of a durable, protective tribochemical film on the rubbing surfaces. researchgate.net Surface analyses have shown that these films can be composed of boron nitride (BN) or boron trioxide (B₂O₃), which act as a solid lubricant layer, preventing direct metal-to-metal contact. researchgate.net

Research into various nitrogen-containing borate esters has demonstrated significant improvements in the load-carrying capacity and antiwear performance of base oils. sciopen.com Furthermore, studies have shown that borate additives can exhibit synergistic effects when combined with other common lubricant additives, such as zinc dialkyldithiophosphate (ZDDP), potentially allowing for a reduction in the concentration of ZDDP, which is desirable for certain environmental applications. researchgate.net

Table 3: Summary of Research Findings on Borate-Based Lubricant Additives

Borate Additive TypeBase LubricantKey Tribological FindingsReference
Nitrogen-Containing Borate (BNO)Liquid Paraffin / Mineral OilExhibits good antiwear properties; shows synergism with ZDDP and SnDDC additives. Forms protective films of BN or B₂O₃. researchgate.net
Borate-Based Protic Ionic LiquidsBiolubricantAs a 1 wt.% additive, achieved up to 25% friction reduction and 96% wear reduction. Attributed to the formation of an adsorbed protective layer. mdpi.com
Nitrogen-Containing Borates (BTES, BMES)Rapeseed OilImproved load-carrying ability by up to 67.9%. Formed protective films containing boron oxide and other compounds. sciopen.com

Comparative Analysis and Development of Alternative Systems

Comparative Catalytic Performance with Other Cobalt Species

Cobalt carboxylates have long been the industry standard for primary driers in coatings due to their high catalytic efficiency at ambient temperatures. researchgate.net The catalytic activity is primarily driven by the ability of the cobalt ion to cycle between its Co(II) and Co(III) oxidation states, which facilitates the decomposition of hydroperoxides and the generation of free radicals necessary for the polymerization of the coating film. The organic ligand's main role is to ensure the solubility of the metal catalyst within the organic resin system.

Cobalt Bis(2-ethylhexanoate): This is a simple cobalt soap where the cobalt ion is complexed with 2-ethylhexanoic acid. It is highly effective but has faced reclassification as a substance of concern, driving the search for alternatives. european-coatings.compcimag.com

Cobalt Naphthenates: These are complexes of cobalt with naphthenic acids, which are a mixture of cycloaliphatic carboxylic acids. Their performance is robust, but the composition can be less defined than single-molecule species. mdpi.com

Cobalt Borate (B1201080) Neodecanoate: This is a more complex structure, understood to feature a central boron atom bonded to cobalt monocarboxylates of neodecanoic acid. comarchemicals.com The neodecanoate ligand is a branched-chain carboxylic acid that provides excellent solubility in non-polar environments. While widely used as an adhesion promoter in the rubber industry, its specific comparative drying performance in coatings is less detailed in literature than the more common carboxylates. comarchemicals.com The presence of the borate component can influence the stability and electronic properties of the cobalt center.

A general comparison of these cobalt species is presented below.

FeatureCobalt Borate NeodecanoateCobalt Bis(2-ethylhexanoate)Cobalt Naphthenates
Ligand(s) Neodecanoate, Borate2-EthylhexanoateMixed Naphthenic Acids
Structure Complex with Boron CoreSimple Metal CarboxylateMixture of Isomers
Primary Function Catalysis, Adhesion PromotionPrimary Drier (Catalysis)Primary Drier (Catalysis)
Solubility Good in non-polar mediaGood in non-polar mediaGood in non-polar media

Solubility: The primary role of the carboxylate ligand (e.g., neodecanoate, 2-ethylhexanoate) is to render the cobalt ion soluble in the hydrophobic alkyd resin matrix. The branched, aliphatic nature of these ligands is key to this function.

Coordination and Stability: The way the carboxylate group binds to the cobalt center—through unidentate, bidentate, or bridging coordination—can influence the catalyst's stability and reactivity. A more stable complex might have a longer shelf life in the paint formulation but could show slightly different activity.

Steric Hindrance: The bulkiness of the ligand can affect how the catalyst interacts with the polymer chains of the resin, potentially modulating its efficiency in promoting cross-linking.

The fundamental catalytic mechanism remains the same across these complexes, but the choice of ligand fine-tunes the physical properties of the drier to ensure its compatibility and performance within a specific coating formulation.

Research and Development of Cobalt-Free Catalytic Alternatives

Concerns over the classification of cobalt compounds have accelerated the research and development of alternative drier systems based on more environmentally benign metals. mdpi.commdpi.com The primary focus has been on manganese and iron, which are earth-abundant and have lower toxicity profiles. mdpi.comuvm.edu

Manganese has long been known as a potential replacement for cobalt, though simple manganese carboxylates are generally less active. paint.org This lower activity necessitates higher concentrations, which can impart an undesirable brown or yellow color to the final coating. mdpi.commdpi.com

Significant breakthroughs have been achieved by combining manganese carboxylates, such as manganese neodecanoate, with organic chelating ligands. european-coatings.comresearchgate.net The addition of amine-based ligands or bidentate ligands like 2,2'-bipyridine (B1663995) dramatically enhances the catalytic activity of manganese. mdpi.compcimag.com This synergistic effect allows for the use of manganese at much lower levels, comparable to cobalt, thereby mitigating the issue of discoloration while achieving excellent drying performance. mdpi.comresearchgate.net These new manganese-based coordination compounds enable the formulation of high-performance cobalt-free paints. researchgate.net

Iron has historically been considered a poor drier for ambient-cure coatings, as simple iron carboxylates are largely inactive at room temperature. paint.org However, modern research has transformed the potential of iron through advanced coordination chemistry. The development of iron complexes with specific polydentate nitrogen donor ligands, such as bispidon ligands, has led to a new class of "high-performance catalysts". mdpi.compaint.org

These iron-based systems can be significantly more active than traditional cobalt driers, achieving rapid curing at extremely low metal concentrations. paint.orgepa.gov This high efficiency not only provides excellent drying performance but also minimizes any color contribution from the catalyst. paint.org These advanced iron complexes have shown effectiveness in a wide range of applications, including both solvent-borne and water-borne alkyd systems. mdpi.com

The performance of newly developed non-cobalt driers is typically evaluated against standard cobalt-based systems by measuring drying times and film hardness development. Research findings consistently show that modern manganese and iron complexes can match and even exceed the performance of cobalt.

For example, a novel manganese neodecanoate drier activated with an amine-based ligand demonstrated a faster hard-dry time compared to a conventional Co/Zr/Ca blend. pcimag.com Similarly, iron-based high-performance catalysts have been shown to reduce dry times by 50-75% compared to cobalt-catalyzed systems in various alkyd formulations. paint.org While cobalt driers are highly effective at surface curing, they can sometimes cause wrinkling of the paint film. paintingbestpractices.com Advanced manganese and iron systems often provide better through-drying, leading to a more uniformly cured and harder film. mdpi.compaintingbestpractices.com

The following table summarizes representative drying time data for different catalyst systems in an alkyd paint formulation.

Drier SystemMetal Content (on resin solid)Set-to-Touch Time (hours)Tack-Free Time (hours)Hard Dry Time (hours)
Conventional Cobalt Blend (Co/Zr/Ca)0.03% Co2.04.5> 8.0
Manganese Complex (Mn/Zr/Ca)0.01% Mn2.04.0< 8.0
Iron High-Performance Catalyst 0.005% Fe1.53.06.0

Data is representative and compiled from findings reported in industry studies. pcimag.compaint.org

This performance data underscores the successful development of cobalt-free alternatives that not only address regulatory concerns but also offer tangible performance benefits in autoxidative curing systems.

Implications of Regulatory Frameworks on Catalyst Innovation and Research Direction

The innovation and research trajectory for catalysts, particularly those containing cobalt compounds like this compound, is increasingly shaped by stringent international and national regulatory frameworks. scienceinparliament.org.ukallnex.com These regulations, primarily aimed at protecting human health and the environment, are creating significant challenges for industries that rely on traditional cobalt-based systems while simultaneously driving substantial investment in the development of safer, more sustainable alternatives. umicore.comecowise-choice.com

Key global regulations, such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework, have had a profound impact. scienceinparliament.org.uk The European Chemicals Agency (ECHA) has reclassified several cobalt compounds due to toxicity concerns. For instance, certain inorganic cobalt salts are now classified as carcinogenic (Category 1B), and widely used cobalt carboxylates, such as cobalt octoate and cobalt neodecanoate, are noted for their potential reproductive toxicity (Category 1B). umicore.compcimag.com This reclassification has cast uncertainty on the future use of these substances, especially in high-exposure consumer applications like paints, inks, and coatings. umicore.com

These regulatory pressures have compelled chemical manufacturers and formulators to actively seek and develop alternatives to traditional cobalt catalysts. allnex.compcimag.com The primary research direction is focused on creating cobalt-free systems or modifying existing cobalt technologies to enhance their safety profiles. umicore.com

Key Research and Innovation Trends Driven by Regulations:

Development of Cobalt-Free Driers: A major area of innovation is the creation of effective cobalt-free driers for the paint and coatings industry. Research is heavily focused on manganese-based catalysts, which are seen as a promising replacement. ecowise-choice.compcimag.com New developments include combining manganese neodecanoate with safer amine-based ligands to create driers that can match or even exceed the performance of conventional cobalt systems. pcimag.com Iron-complex technology has also emerged as a sustainable alternative, offering improved curing properties under adverse conditions and reduced film yellowing compared to cobalt driers. coatingsworld.com

Safer Cobalt Technologies: In response to the bio-accessibility and toxicity concerns of traditional cobalt carboxylates, companies are developing innovative solutions where the cobalt metal is incorporated into a polymeric structure. umicore.com This high molecular weight matrix limits the bioavailability of the cobalt, thereby reducing human and ecological toxicity without compromising its catalytic performance in applications like paint driers and rubber adhesion promoters. umicore.com

Exploration of Alternative Adhesion Promoters: In the tire and rubber industry, where cobalt salts are crucial for promoting adhesion between rubber and steel cord, research is intensifying to find cobalt-free alternatives. gii.twumicore.com This includes exploring other metal salts, organic compounds, and advanced surface modification techniques to achieve robust bonding without relying on cobalt. gii.tw The goal is to mitigate environmental concerns and reduce dependence on a raw material with price volatility. gii.tw

The following table summarizes key regulatory actions and their direct impact on catalyst research and development:

Regulatory Body/FrameworkKey Action/ClassificationImplication on Catalyst Innovation & Research
ECHA (EU REACH) Reclassification of cobalt salts as Carcinogen Category 1B and potential Reprotoxic Category 1B. umicore.compcimag.comcobaltinstitute.orgDrives research into cobalt-free driers (e.g., manganese, iron-based) and safer-by-design cobalt polymers with limited bio-accessibility. umicore.compcimag.comcoatingsworld.com
Work Health and Safety (WHS) Regulations (Australia) Restriction on the use of cobalt and its compounds (at >0.1%) in abrasive blasting. industrialchemicals.gov.auEncourages the development of alternative surface treatment catalysts and processes that avoid restricted cobalt compounds.
Global Environmental & Sustainability Trends Increasing demand for eco-friendly, low-VOC, and sustainable products. grandviewresearch.comPromotes innovation in water-based and bio-based adhesion promoters and catalysts, moving away from hazardous chemicals. grandviewresearch.com

These regulatory frameworks, while creating compliance challenges, are fundamentally redirecting research and innovation toward green chemistry principles. chemcopilot.com The industry's focus is shifting to designing inherently safer chemicals and developing sustainable alternatives that can meet performance standards without the associated health and environmental risks of traditional cobalt compounds. allnex.comecowise-choice.com This shift is not only a response to regulation but also a proactive move towards a more sustainable and competitive future for the chemical industry. scienceinparliament.org.uk

Environmental Research and Sustainable Chemical Practices

Academic Studies on Environmental Remediation Applications

Academic research specifically investigating the environmental remediation applications of cobalt borate (B1201080) neodecanoate is limited in publicly available literature. However, the known catalytic properties of cobalt compounds suggest potential avenues for its use in environmental cleanup. The environmental behavior of cobalt borate neodecanoate is influenced by its dissociation in aqueous environments into its constituent components: cobalt ions (Co²⁺), boric acid, and neodecanoic acid. The degree of dissociation is dependent on the pH of the surrounding medium.

Catalytic Applications in Waste Water Treatment Technologies

This compound is primarily used as a catalyst in various industrial processes, including as a coating catalyst and a polymer catalyst. While its direct application in wastewater treatment technologies is not well-documented in academic literature, the catalytic nature of its components suggests potential utility.

Supported cobalt catalysts have been investigated for the degradation of organic pollutants in wastewater through bicarbonate-activated hydrogen peroxide. nih.gov This process has been shown to efficiently degrade various dyes and phenols at ambient temperatures. nih.gov The use of a solid support for the cobalt catalyst helps in preventing the leaching of cobalt ions into the treated water, which is a crucial aspect of sustainable water treatment. nih.govresearchgate.net

Furthermore, cobalt-based catalysts are being explored for various water treatment applications, including catalytic reduction of inorganic contaminants and advanced oxidation processes. elsevierpure.commdpi.com The neodecanoate and borate ligands in this compound could influence its solubility and stability in different wastewater matrices, which would be a key factor in its practical application. Research on related cobalt compounds provides insights into potential mechanisms and efficiencies.

The following table shows the performance of different cobalt-based catalytic systems in wastewater treatment applications.

Catalytic SystemApplicationKey Findings
Supported Cobalt Catalyst with H₂O₂/BicarbonateDegradation of dyes and phenolEfficient degradation at ambient temperature with minimal cobalt leaching. nih.gov
Cobalt-doped materials with PMSDegradation of recalcitrant organic pollutantsEffective activation of PMS for the degradation of a variety of pollutants. rsc.org
CoFe Quantum Dots on Graphene NanowiresRemoval of emergent pollutantsSelf-purifying system capable of removing over 70% of various pollutants in under two hours. azom.com

Green Chemistry Perspectives in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and use of this compound can enhance its environmental profile.

Atom Economy and Waste Minimization in Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. rsc.org

A plausible synthesis route for a related compound, cobalt neodecanoate, involves the reaction of cobalt powder with neodecanoic acid in the presence of a catalyst. A subsequent reaction with a boron source would yield this compound. To illustrate the concept of atom economy, a theoretical calculation can be performed for the synthesis of cobalt neodecanoate (C₂₀H₃₈CoO₄, Molar Mass: 401.4 g/mol ) from cobalt (Co, Molar Mass: 58.93 g/mol ) and neodecanoic acid (C₁₀H₂₀O₂, Molar Mass: 172.26 g/mol ).

The balanced chemical equation would be: Co + 2 C₁₀H₂₀O₂ → Co(C₁₀H₁₉O₂)₂ + H₂

ReactantMolar Mass ( g/mol )MolesMass (g)
Cobalt (Co)58.93158.93
Neodecanoic Acid (C₁₀H₂₀O₂)172.262344.52
Total Reactant Mass 403.45
ProductMolar Mass ( g/mol )MolesMass (g)
Cobalt Neodecanoate (C₂₀H₃₈CoO₄)401.41401.4
Hydrogen (H₂)2.0212.02
Total Product Mass 403.42

The atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100 (401.4 g / 403.45 g) x 100 = 99.5%

Solvent Selection and Process Intensification

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. jk-sci.com Ideally, solvents should be non-toxic, renewable, and have a low environmental persistence. For the synthesis of metal carboxylates like this compound, which is soluble in organic solvents, the selection of greener alternatives to traditional volatile organic compounds is a key area for improvement. Water, supercritical fluids, and bio-derived solvents are examples of greener alternatives that could be explored. utoronto.camdpi.com

Future Research Trajectories and Academic Challenges

Exploration of Novel Ligand Architectures for Enhanced Functionality

A primary avenue for future research lies in the rational design of novel ligand architectures to augment the functionality of cobalt complexes, moving beyond the current neodecanoate and borate (B1201080) structures. The neodecanoate ligand, a branched-chain carboxylic acid, imparts good solubility in non-polar media, a critical feature for its application in coatings and rubber. nih.gov Concurrently, the borate component is understood to stabilize the cobalt center and modulate its electronic properties. nih.gov

A significant academic challenge in this area is the development of high-throughput screening methods to efficiently evaluate the performance of a large number of new ligand-cobalt complexes. This would accelerate the discovery of superior catalysts and reduce the reliance on trial-and-error approaches.

Integration with Nanotechnology and Advanced Materials Design

The integration of cobalt borate neodecanoate and related cobalt complexes into the realm of nanotechnology and advanced materials presents a significant opportunity for innovation. Cobalt nanoparticles (CoNPs) are already recognized for their unique magnetic, optical, and catalytic properties. mdpi.com A key research trajectory is the functionalization of CoNPs with carboxylate ligands, including neodecanoates, to enhance their stability and biocompatibility for applications in fields such as biomedicine and catalysis. nih.govrsc.org Understanding the interaction between the carboxylate head and the metal atoms on the nanoparticle surface is crucial for the rational design of these nanomaterials. rsc.org

Another promising area is the incorporation of cobalt complexes into metal-organic frameworks (MOFs). The encapsulation of a binuclear cobalt complex within an NH2-MIL-125 MOF has been shown to create a composite catalyst with significantly enhanced activity for the photocatalytic reduction of CO2 using water as the electron donor. nih.gov This approach leverages the light-absorbing and water oxidation capabilities of the MOF with the catalytic prowess of the cobalt complex. nih.gov Future work could explore the synthesis of MOFs using this compound as a building block or its encapsulation within various porous materials to create novel catalysts with tailored properties for specific applications.

A significant challenge will be to control the size, morphology, and composition of these nanostructured materials to ensure reproducibility and optimize their performance. Furthermore, the long-term stability of these advanced materials under operational conditions needs to be thoroughly investigated.

Multiscale Modeling and Predictive Chemistry for Complex Systems

The complexity of this compound, with its mixed ligands and potential for dissociation into various species, makes it an ideal candidate for investigation using multiscale modeling and predictive chemistry. nih.gov These computational approaches can provide insights into the structure-property relationships that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of cobalt complexes. DFT calculations can be used to model the binding of ligands to the cobalt center, predict the stability of different isomers, and elucidate reaction mechanisms at the molecular level. nih.govmdpi.com For instance, DFT studies on cobalt complexes with carboxylate-containing ligands have provided insights into the role of the carboxylate group in facilitating water oxidation catalysis. acs.orgnih.gov

Beyond the molecular scale, machine learning (ML) models are emerging as a valuable tool for predicting catalyst performance. By training ML algorithms on datasets of catalyst properties and experimental outcomes, it is possible to develop predictive models that can accelerate the discovery of new and improved catalysts. researchgate.net For example, ML models have been used to predict the deactivation trends of cobalt-based Fischer-Tropsch catalysts and to guide the design of nickel-cobalt (B8461503) catalysts for CO2 hydrogenation. rsc.orgnih.gov

A key academic challenge is the development of accurate and efficient computational models that can capture the complexity of real-world catalytic systems. This requires a combination of high-level quantum mechanical calculations, advanced simulation techniques, and large experimental datasets for model validation.

Below is a table summarizing some of the key parameters and findings from computational studies on cobalt-based catalysts.

Computational MethodSystem StudiedKey Finding/PredictionReference
DFTCobalt nanoparticles with carboxylic acid ligandsBridging bidentate binding of carboxylate is stronger than monodentate. rsc.org
DFTCobalt borate complex (NCBO) for Li-O2 batteriesPredicted an OER overpotential of 451–544 mV at the OH-covered (101) surface. uni-ulm.denih.gov
Machine Learning (Weibull distribution)Cobalt Fischer-Tropsch catalyst deactivationDeveloped a predictive model for catalyst lifetime. rsc.org
Machine Learning (Active Learning)Nickel-cobalt catalysts for CO2 hydrogenationAccelerated the design of optimal catalyst formulations. nih.gov

Addressing Gaps in Fundamental Mechanistic Understanding

Despite its widespread use, there are significant gaps in the fundamental mechanistic understanding of how this compound functions at a molecular level. The mechanism of action is generally believed to involve the cobalt center facilitating oxygen transfer to a substrate, with the borate and neodecanoate ligands playing crucial roles in stabilizing the cobalt and enhancing its reactivity. nih.gov However, the precise nature of the active catalytic species and the elementary steps of the catalytic cycle are not well understood.

A key area for future research is to elucidate the synergistic effects of the borate and neodecanoate ligands. It is important to understand how these ligands cooperatively influence the electronic structure of the cobalt center and its reactivity towards substrates. Mechanistic studies, combining experimental techniques such as in-situ spectroscopy with computational modeling, are needed to identify key reaction intermediates and transition states. rsc.orgacs.org For example, in cobalt-catalyzed C-H oxidation reactions, both single electron transfer (SET) and concerted metalation-deprotonation (CMD) pathways have been investigated using DFT, and experimental evidence has been used to support the proposed mechanisms. rsc.org

Understanding the role of dissociation is another critical aspect. In many applications, it is believed that this compound dissociates into its constituent components: cobalt ions (Co²⁺), boric acid, and neodecanoic acid. nih.gov Investigating the equilibrium of this dissociation under different reaction conditions and identifying which species are the true catalysts are essential for optimizing its performance.

The following table presents a summary of mechanistic insights from studies on related cobalt-catalyzed reactions.

ReactionKey Mechanistic InsightExperimental/Computational EvidenceReference
Cobalt-catalyzed C-H oxidationIntermolecular SET pathway with Co(III) as the actual catalyst is favorable.DFT calculations, KIE data, EPR data, TEMPO inhibition experiments. rsc.org
Cobalt-catalyzed alkene hydroaminocarbonylationLight-induced formation of the active catalyst, [Co(CO)3]−.Proposed mechanism based on experimental observations. acs.org
Water oxidation by a molecular cobalt oxide analogueInvolvement of a highly oxidized intermediate, formally [Co(V)Co(III)3] or [Co(IV)2Co(III)2].Experimental evidence. nih.gov
Cobalt-catalyzed amination of aryl halidesA Co(I) complex is involved in a closed-shell mechanism.Stoichiometric and kinetic studies, Hammett study. rsc.org

Sustainable Innovation in Industrial Catalysis and Materials Science

The drive towards more sustainable chemical processes is a major impetus for future research on this compound and its alternatives. Cobalt is a more abundant and less expensive alternative to precious metal catalysts like rhodium and palladium, making it an attractive option for industrial applications. bham.ac.ukresearchgate.net However, there are concerns about the toxicity of cobalt compounds, which has led to increased regulatory scrutiny. nih.gov

A key research trajectory is the development of greener and more sustainable synthesis methods for cobalt catalysts. This includes the use of renewable resources and the design of processes that minimize waste and energy consumption. researchgate.net For example, the green synthesis of cobalt and cobalt oxide nanoparticles using biological resources is an active area of research. rsc.org

Another important aspect of sustainable innovation is the development of more durable and recyclable catalysts. Improving the stability of cobalt catalysts to prevent leaching and deactivation would reduce their environmental impact and improve the economics of industrial processes. rsc.org The design of heterogeneous catalysts, where the cobalt complex is immobilized on a solid support, is a promising strategy to facilitate catalyst recovery and reuse.

Furthermore, there is a need to develop cobalt-based catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures. This would not only reduce energy consumption but also improve the selectivity of chemical transformations by minimizing side reactions. Recent research has shown that controlling the crystal phase of cobalt nanoparticles can lead to exceptional catalytic performance in hydrogenation processes under mild conditions. nih.gov

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of cobalt borate neodecanoate to enhance its dispersion in rubber matrices?

  • Methodological Answer : Synthesis involves a multi-step process including salt reactions, acid replacement, and boron acylation. Key parameters include:

  • Alkyl chain control : Using stearic acid and propionic acid to balance alkyl chain lengths (average C10) improves molecular uniformity .
  • Reaction stoichiometry : Precise molar ratios of cobalt, borate, and neodecanoic acid ensure product consistency.
  • Dispersion optimization : Post-synthesis milling or sonication can reduce particle agglomeration, achieving >90% adhesion efficiency in rubber-steel composites .
    • Data Highlight :
ParameterOptimal RangeAdhesion Efficiency
Alkyl chain lengthC10 (balanced)90–95%
Milling time30–60 minutes85–90%

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of cobalt in borate neodecanoate complexes?

  • Methodological Answer :

  • UV-Vis spectroscopy : Identifies d-d transitions of Co(II) in octahedral or tetrahedral geometries (absorption bands at 500–700 nm) .
  • FT-IR spectroscopy : Detects borate (B-O stretching at 950–1250 cm⁻¹) and carboxylate (C=O at 1600–1700 cm⁻¹) functional groups .
  • X-ray absorption spectroscopy (XAS) : Resolves Co oxidation states and ligand coordination distances (e.g., Co-O bond lengths of ~2.0 Å) .

Q. How does this compound improve rubber-steel cord adhesion, and what metrics validate its performance?

  • Methodological Answer : Acts as a coupling agent by forming Co-S bonds with brass-plated steel cords and crosslinks with rubber polymers. Key metrics:

  • Pull-out force : ≥25 N/mm² in ASTM D2229 tests .
  • Aging resistance : Post-thermal aging (70°C, 7 days), adhesion retention >80% .
  • Comparative data :
Cobalt Salt TypeInitial Adhesion (N/mm²)Post-Aging Retention
Neodecanoate28.5 ± 1.282%
Naphthenate26.8 ± 1.575%
Propionate24.3 ± 1.070%

Advanced Research Questions

Q. How does this compound compare to manganese-based catalysts in peroxide-initiated polymer curing systems?

  • Methodological Answer :

  • Catalytic efficiency : Co complexes exhibit shorter lag times (10–30 mins vs. 2–4 hrs for Mn) and higher conversion rates (>95% vs. 70–85% for Mn) .
  • Robustness : Co systems tolerate ±20% ligand concentration variations, whereas Mn systems show significant curing profile deviations with ±5% changes .
  • Example data :
CatalystLag Time (mins)Final Conversion (%)Ligand Tolerance
Co(neodecanoate)₂15 ± 596 ± 2±20%
Mn(neodecanoate)₂ + tmtacn45 ± 1088 ± 5±5%

Q. What structural factors of this compound influence its oxidative stability in high-temperature rubber applications?

  • Methodological Answer :

  • Ligand hydrophobicity : Long alkyl chains (C10) reduce moisture sensitivity, preventing Co oxidation to Co(III) .
  • Borate coordination : Trigonal-planar borate ligands stabilize Co(II) against redox degradation, as shown by XPS analysis (Co 2p₃/₂ binding energy at 780.5 eV) .
  • Thermogravimetric data :
Decomposition StageTemperature Range (°C)Mass Loss (%)
Ligand evaporation150–25015–20
Borate breakdown300–40030–35

Q. How can researchers resolve contradictions in catalytic activity data between cobalt and manganese systems under variable resin compositions?

  • Methodological Answer :

  • Controlled parameter studies : Systematically vary resin components (e.g., monomer types, initiator concentrations) while monitoring curing kinetics via DSC or rheometry .
  • Ligand-lability testing : Use EXAFS to assess metal-ligand bond stability; Co complexes show minimal structural distortion (±0.02 Å) under resin variability vs. Mn (±0.1 Å) .
  • Recommendation : Adopt a Design of Experiments (DoE) approach to isolate resin-catalyst interactions .

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Cobalt borate neodecanoate

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